molecular formula C17H20N4O2S2 B2997800 N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide CAS No. 476466-80-5

N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

Cat. No. B2997800
CAS RN: 476466-80-5
M. Wt: 376.49
InChI Key: UHYBLTHPAXHTAM-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is present in many biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . The synthesis often involves ring construction or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The compound’s structure includes a pyrrolidine ring, a thiadiazole ring, and a phenylpropanamide group. The pyrrolidine ring is known for its stereochemistry due to the stereogenicity of carbons .

Scientific Research Applications

Synthesis and Chemical Properties

The compound has been involved in the synthesis of pyridyl polyheterocyclic compounds, which exhibit antibacterial activities against both Gram-positive and Gram-negative bacteria. These activities are crucial for the development of new antibiotics in response to rising antibiotic resistance. The synthesis process often involves the sequential reaction of specific precursors to afford compounds with potential antibacterial properties (Guo-qiang Hu, Sheng Li, Wen-long Huang, 2006).

Biological Activities

Significant research has been conducted on analogs and derivatives of this compound for their potential as glutaminase inhibitors, which are crucial for cancer therapy. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been synthesized and evaluated for their ability to inhibit kidney-type glutaminase, demonstrating the therapeutic potential of GLS inhibition in cancer treatment (K. Shukla et al., 2012).

Antimicrobial and Antifungal Applications

Further exploration into compounds containing the sulfonamido moiety, derived from the base chemical structure, has shown promising antibacterial and antifungal activities. These studies are pivotal for discovering new drugs against resistant strains of bacteria and fungi (M. E. Azab, M. Youssef, E. A. El‐Bordany, 2013).

Anticancer and Antitumor Applications

The compound's derivatives have been evaluated for their antitumor properties, specifically their ability to inhibit thymidylate synthase (TS), which is a target for anticancer drugs. This research contributes to the development of novel antitumor and antibacterial agents with potential clinical applications (A. Gangjee et al., 1996).

properties

IUPAC Name

N-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S2/c22-14(9-8-13-6-2-1-3-7-13)18-16-19-20-17(25-16)24-12-15(23)21-10-4-5-11-21/h1-3,6-7H,4-5,8-12H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYBLTHPAXHTAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

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